Solid-State Photodimerization Reactivity
In a direct head-to-head comparative crystallographic study of [2+2] photodimerization under both ambient and high-pressure conditions, the photoreactivity of three difluorocinnamic acid isomers was ranked explicitly: 2,5-difluorocinnamic acid (1) > 3,5-difluorocinnamic acid (2) > 2,6-difluorocinnamic acid (3). The 3,5-isomer (2) 'reacted noticeably worse than (1)' despite similar intermolecular geometries and free volumes, with the reactivity difference attributed to the substituent electronic effect of the meta-fluorine pattern [1]. This quantitative reactivity ordering means that 3,5-DFCA provides an intermediate, tunable photoreactivity profile distinct from the more reactive 2,5-isomer and the less reactive 2,6-isomer, enabling precise kinetic control in solid-state photochemical synthesis.
| Evidence Dimension | Solid-state [2+2] photodimerization reactivity ranking |
|---|---|
| Target Compound Data | 3,5-difluorocinnamic acid (2): intermediate reactivity; reacts noticeably worse than 2,5-isomer |
| Comparator Or Baseline | 2,5-difluorocinnamic acid (1): highest reactivity; 2,6-difluorocinnamic acid (3): lowest reactivity |
| Quantified Difference | Reactivity order: (1) > (2) > (3); (2) reacts noticeably worse than (1) despite similar intermolecular geometry |
| Conditions | Single-crystal X-ray diffraction; ambient pressure (0.1 MPa) and high pressure (0.3–0.9 GPa); UV/vis radiation stepwise |
Why This Matters
For crystal engineering and solid-state photochemical applications, the 3,5-isomer uniquely occupies the intermediate-reactivity niche—neither as fast-reacting as 2,5-DFCA nor as sluggish as 2,6-DFCA—offering a distinct kinetic window for controlled photoreactions.
- [1] Galica T, Bąkowicz J, Konieczny K, Turowska-Tyrk I. Structural Transformations in Crystals Induced by Radiation and Pressure. Part 6. The Reactivity of Difluorocinnamic Acids under Ambient and High Pressures—Comparative Studies. Cryst. Growth Des. 2018, 18(3), 1636–1644. DOI: 10.1021/acs.cgd.7b01602. View Source
